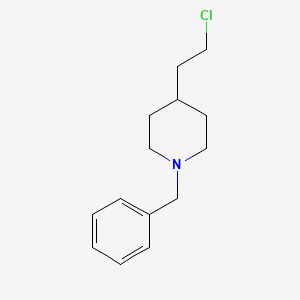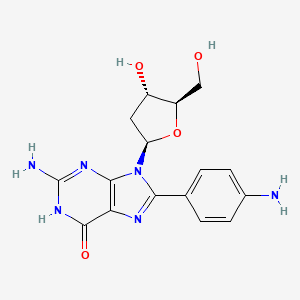
8-(4-Amino-phenyl)-2'-deoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Amino-phenyl)-2’-deoxyguanosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to the deoxyguanosine moiety. The unique structure of 8-(4-Amino-phenyl)-2’-deoxyguanosine allows it to interact with various biological molecules, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Amino-phenyl)-2’-deoxyguanosine typically involves the coupling of 4-amino-phenyl derivatives with deoxyguanosine. One common method includes the use of Suzuki-Miyaura coupling, where 4-amino-phenylboronic acid is reacted with a halogenated deoxyguanosine derivative in the presence of a palladium catalyst . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent, with a base such as potassium carbonate to facilitate the coupling.
Industrial Production Methods: Industrial production of 8-(4-Amino-phenyl)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions: 8-(4-Amino-phenyl)-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nitration is carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation uses halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated phenyl derivatives.
科学的研究の応用
8-(4-Amino-phenyl)-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analog interactions.
Biology: Employed in the study of DNA replication and repair mechanisms, as well as in the development of nucleoside-based drugs.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 8-(4-Amino-phenyl)-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The amino group on the phenyl ring allows for specific interactions with enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
8-Amino-2’-deoxyguanosine: Lacks the phenyl ring, making it less bulky and potentially less specific in its interactions.
4-Amino-phenyl-2’-deoxyadenosine: Similar structure but with adenine instead of guanine, leading to different biological activities.
8-(4-Nitro-phenyl)-2’-deoxyguanosine: Contains a nitro group instead of an amino group, which can alter its reactivity and interactions.
Uniqueness: 8-(4-Amino-phenyl)-2’-deoxyguanosine is unique due to the presence of both the amino group and the phenyl ring, which confer specific chemical and biological properties. Its ability to interact with nucleic acid enzymes and its potential as a therapeutic agent make it a valuable compound in research and industry.
特性
分子式 |
C16H18N6O4 |
|---|---|
分子量 |
358.35 g/mol |
IUPAC名 |
2-amino-8-(4-aminophenyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H18N6O4/c17-8-3-1-7(2-4-8)13-19-12-14(20-16(18)21-15(12)25)22(13)11-5-9(24)10(6-23)26-11/h1-4,9-11,23-24H,5-6,17H2,(H3,18,20,21,25)/t9-,10+,11+/m0/s1 |
InChIキー |
DPZAZMUYFLXHAT-HBNTYKKESA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)N)CO)O |
正規SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2C4=CC=C(C=C4)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



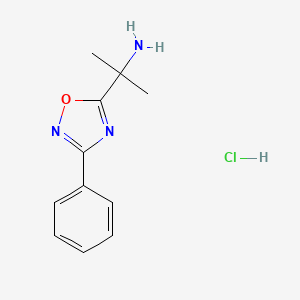
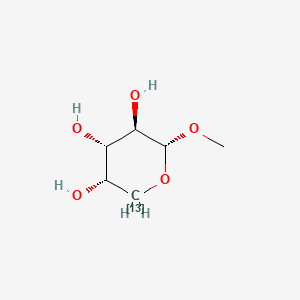
![2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B13863838.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
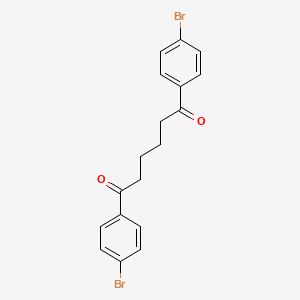
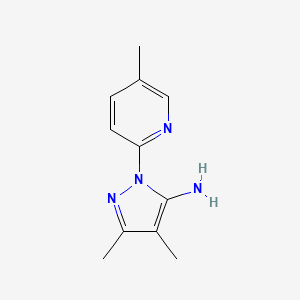
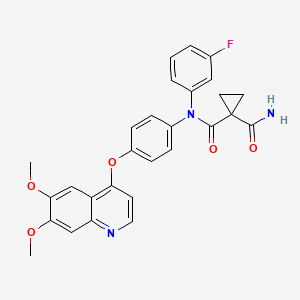
![2-[2-(5-Carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;dihydrochloride](/img/structure/B13863866.png)
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)


